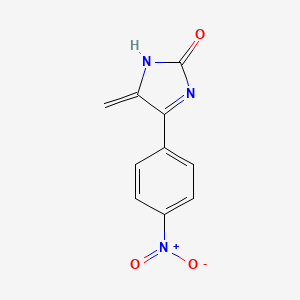
2H-Imidazol-2-one, 1,5-dihydro-5-methylene-4-(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Imidazol-2-one, 1,5-dihydro-5-methylene-4-(4-nitrophenyl)- is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazol-2-one, 1,5-dihydro-5-methylene-4-(4-nitrophenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amido-nitrile with a suitable aldehyde or ketone in the presence of a catalyst. For instance, the cyclization of amido-nitriles can be facilitated by nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are often mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting catalysts and reaction conditions that maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Imidazol-2-one, 1,5-dihydro-5-methylene-4-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
2H-Imidazol-2-one, 1,5-dihydro-5-methylene-4-(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is explored for potential therapeutic applications, such as developing new drugs for treating infections and diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism by which 2H-Imidazol-2-one, 1,5-dihydro-5-methylene-4-(4-nitrophenyl)- exerts its effects involves interactions with molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one: This compound has similar structural features but differs in its substituents, leading to distinct chemical and biological properties.
1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one: Another related compound with different substituents, used in various applications.
Uniqueness
2H-Imidazol-2-one, 1,5-dihydro-5-methylene-4-(4-nitrophenyl)- is unique due to its specific substituents, which confer distinct reactivity and potential applications. The presence of the nitrophenyl group enhances its biological activity and makes it a valuable compound for developing new therapeutic agents.
Eigenschaften
CAS-Nummer |
185533-25-9 |
|---|---|
Molekularformel |
C10H7N3O3 |
Molekulargewicht |
217.18 g/mol |
IUPAC-Name |
5-methylidene-4-(4-nitrophenyl)imidazol-2-one |
InChI |
InChI=1S/C10H7N3O3/c1-6-9(12-10(14)11-6)7-2-4-8(5-3-7)13(15)16/h2-5H,1H2,(H,11,14) |
InChI-Schlüssel |
SLOAAQOAOIEIRK-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C(=NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


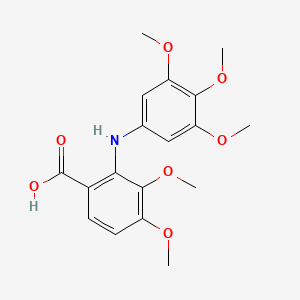
![2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B12560047.png)
![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)
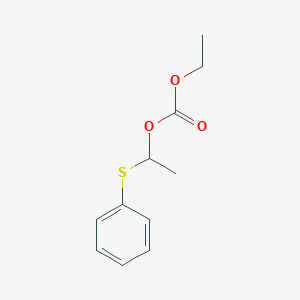
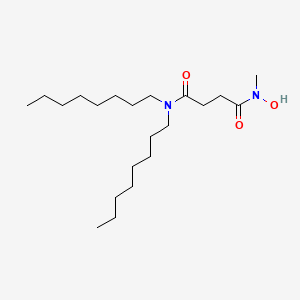
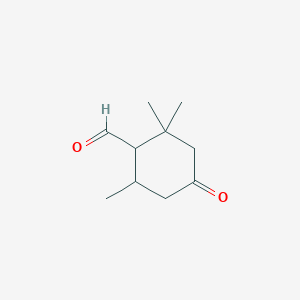

![5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12560072.png)
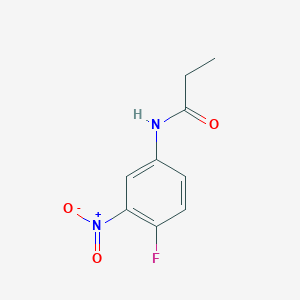
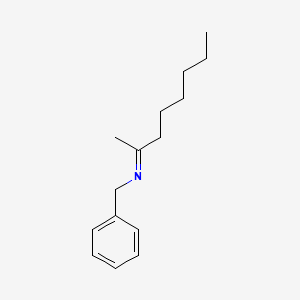
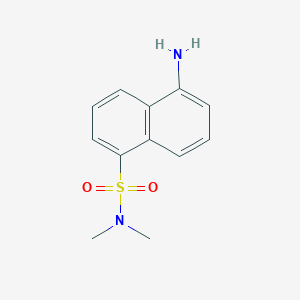
![5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole](/img/structure/B12560091.png)
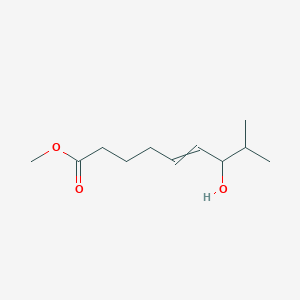
diphenyl-lambda~5~-phosphane](/img/structure/B12560097.png)
